molecular formula C8H12ClN3 B15070699 4-(Tert-butyl)-5-chloropyrimidin-2-amine

4-(Tert-butyl)-5-chloropyrimidin-2-amine

Cat. No.: B15070699
M. Wt: 185.65 g/mol
InChI Key: CVUCNDLJKWIDKW-UHFFFAOYSA-N
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Description

4-(Tert-butyl)-5-chloropyrimidin-2-amine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a tert-butyl group at the 4th position and a chlorine atom at the 5th position of the pyrimidine ring, along with an amine group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butyl)-5-chloropyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrimidine and tert-butylamine.

    Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a suitable solvent like ethanol or methanol. The reaction mixture is heated to facilitate the substitution of the chlorine atom with the tert-butylamine group.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butyl)-5-chloropyrimidin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to the formation of different functionalized derivatives.

Scientific Research Applications

4-(Tert-butyl)-5-chloropyrimidin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active pyrimidines.

    Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Tert-butyl)-5-chloropyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(Tert-butyl)-5-chloropyrimidine: Lacks the amine group at the 2nd position.

    5-Chloro-2-aminopyrimidine: Lacks the tert-butyl group at the 4th position.

    4-(Tert-butyl)-2-aminopyrimidine: Lacks the chlorine atom at the 5th position.

Uniqueness

4-(Tert-butyl)-5-chloropyrimidin-2-amine is unique due to the presence of both the tert-butyl group and the chlorine atom on the pyrimidine ring, along with the amine group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H12ClN3

Molecular Weight

185.65 g/mol

IUPAC Name

4-tert-butyl-5-chloropyrimidin-2-amine

InChI

InChI=1S/C8H12ClN3/c1-8(2,3)6-5(9)4-11-7(10)12-6/h4H,1-3H3,(H2,10,11,12)

InChI Key

CVUCNDLJKWIDKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=NC=C1Cl)N

Origin of Product

United States

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